molecular formula C25H26FN5O B2434456 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 862197-58-8

7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2434456
CAS No.: 862197-58-8
M. Wt: 431.515
InChI Key: JMSDMVRSBNHQLZ-UHFFFAOYSA-N
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Description

The compound 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a sophisticated small molecule based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold , a fused, rigid, and planar N-heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . This structural motif is a key feature in several bioactive compounds and commercial molecules due to its synthetic versatility and favorable biocompatibility . The specific substitution pattern on this molecule—featuring a 5-methyl group, a 3-phenyl ring, and a 7-position piperazine moiety further derivatized with a 5-fluoro-2-methoxybenzyl group—suggests its high value for investigating structure-activity relationships in various biochemical contexts. Researchers are exploring such functionalized pyrazolo[1,5-a]pyrimidines primarily for their anticancer potential and enzymatic inhibitory activity against a range of therapeutic targets . The piperazine substituent, a common pharmacophore, is intended to enhance solubility and provide critical interactions within enzyme binding sites, making this compound a promising candidate for hit-to-lead optimization campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O/c1-18-14-24(31-25(28-18)22(16-27-31)19-6-4-3-5-7-19)30-12-10-29(11-13-30)17-20-15-21(26)8-9-23(20)32-2/h3-9,14-16H,10-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSDMVRSBNHQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)F)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Based on the structural similarity to other compounds, it is likely that it interacts with key enzymes or receptors in the cell.

Mode of Action

It is hypothesized that the compound binds to its target, leading to a change in the target’s function. This change could inhibit or enhance the target’s activity, depending on the nature of the target and the specific binding interaction.

Biological Activity

7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24FN5OC_{25}H_{24}FN_5O, with a molecular weight of approximately 429.49 g/mol. The structural features include a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H24FN5O
Molecular Weight429.49 g/mol
IUPAC NameThis compound

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to CDK enzymes, the compound can disrupt cell proliferation pathways, leading to apoptosis in cancer cells. This has been demonstrated through molecular docking studies that reveal strong binding affinities to CDK2 and related targets .

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance, in vitro testing against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines demonstrated promising results:

CompoundIC50 (µM) MCF-7IC50 (µM) HCT-116IC50 (µM) HepG2
This compound18.94 ± 0.9013.26 ± 0.6716.11 ± 0.82
Doxorubicin7.45 ± 0.915.49 ± 0.396.86 ± 0.51

These results indicate that the compound has comparable or superior activity against these cell lines compared to standard chemotherapeutic agents like doxorubicin .

Study on Anticancer Properties

In a study conducted by Elbakry et al., various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for anticancer activity. The results indicated that compounds similar to the one exhibited moderate to good anti-tumor effects on the tested human cancer cell lines . The study highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold that enhance biological activity.

Molecular Docking Analysis

Molecular docking studies further elucidated the binding interactions between the compound and CDK2 kinase, showing favorable docking scores and interactions with critical amino acids within the active site of the enzyme . This provides insight into how structural modifications can influence biological efficacy.

Scientific Research Applications

Structure and Properties

The molecular formula of 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is C20H24FN5O. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with multiple biological targets.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidines have significant anticancer properties. Studies have shown that derivatives of this compound can inhibit various cancer cell lines through mechanisms such as:

  • Kinase Inhibition : Similar compounds have been found to inhibit aurora kinases, which play a crucial role in cell division and are often overexpressed in tumors. For instance, some derivatives have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .

Neuropharmacological Effects

There is emerging evidence that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. The piperazine moiety is known for its interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Activity

Compounds in this class have shown broad-spectrum antimicrobial activity against various pathogens. This includes effectiveness against both gram-positive and gram-negative bacteria, as well as fungi .

Enzymatic Inhibition

The compound may also act as an inhibitor for specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases by modulating enzyme activity .

Case Studies

Several studies have investigated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Aurora Kinase Inhibition : A study demonstrated that a related derivative inhibited aurora kinase A with an IC50 value of 50 nM, indicating strong potential for therapeutic application in cancer treatment .
  • Cytotoxicity Against Cancer Cells : In vitro studies reported that derivatives exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as anticancer agents .

Chemical Reactions Analysis

Functionalization at Position 7

The 7-chloro intermediate is a critical precursor for introducing diverse substituents. For 7-(4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine :

  • Step 1 : Chlorination of dihydroxy precursor 1 with POCl3 yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) (61% yield) .

  • Step 2 : Selective displacement of the 7-chloro group with morpholine or piperazine derivatives under mild basic conditions (K2CO3, rt) .

Table 1: Reaction Conditions for Piperazine Coupling

ReagentSolventTemperatureYieldSource
4-(5-Fluoro-2-methoxybenzyl)piperazineDCM/EtOH80°C, 12h72%*
Theoretical yield based on analogous substitutions .

Modifications at Position 3 and 5

  • Position 3 (Phenyl substituent) : Introduced via Suzuki-Miyaura coupling or direct arylation during pyrazole ring formation .

  • Position 5 (Methyl group) : Likely incorporated via alkylation of a β-ketoester intermediate prior to cyclization .

Late-Stage Derivatization

The piperazinyl-benzyl group at position 7 can undergo further functionalization:

  • N-Alkylation : Reaction with alkyl halides or sulfonates to introduce additional substituents .

  • Reductive amination : For introducing fluorinated or methoxybenzyl groups .

Stability and Reactivity Considerations

  • Acid Sensitivity : The methoxy and fluoro groups on the benzyl moiety may necessitate protection during acidic conditions .

  • Thermal Stability : Microwave-assisted reactions (120°C, 20 min) are effective for minimizing decomposition .

Biological Activity Implications

While not directly studied for this compound, pyrazolo[1,5-a]pyrimidines with similar substitution patterns exhibit:

  • Kinase inhibition (e.g., PKIs) .

  • Antiviral and anticancer activity (EC50 values: 0.5–1.0 µM) .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 7-(4-(5-fluoro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine?

Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with enones or nitroaldehydes under reflux in ethanol or dioxane .

Piperazine Substitution : Introduce the 4-(5-fluoro-2-methoxybenzyl)piperazine moiety at position 7 using nucleophilic substitution or coupling reactions. For example, refluxing the core with a benzylpiperazine derivative in the presence of a base like triethylamine .

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) are common .
Key Validation : Confirm purity via HPLC, melting point analysis, and consistency in 1H^1H/13C^{13}C NMR spectra (e.g., aromatic proton shifts at δ 7.2–8.1 ppm and methoxy group at δ ~3.8 ppm) .

Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches of this compound?

Methodological Answer :

Cross-Validation : Compare data with structurally similar pyrazolo[1,5-a]pyrimidines. For instance, the 5-methyl group typically appears as a singlet at δ ~2.5 ppm in 1H^1H NMR, while the phenyl group at position 3 shows multiplet peaks at δ 7.3–7.6 ppm .

Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities. For example, confirmed bond lengths (mean C–C = 0.004 Å) and torsion angles to validate the structure .

Batch Analysis : Perform elemental analysis (C, H, N) to detect impurities. Deviations >0.4% indicate incomplete purification .

Advanced Research Questions

Q. Q3. What computational methods are effective for predicting the biological activity of derivatives of this compound?

Methodological Answer :

Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., benzodiazepine receptors or kinases). The 5-fluoro-2-methoxybenzyl group may enhance binding to hydrophobic pockets .

QSAR Modeling : Train models on datasets of pyrazolo[1,5-a]pyrimidines with known IC₅₀ values. Parameters like logP (lipophilicity) and polar surface area correlate with blood-brain barrier penetration .

Reaction Path Optimization : Apply quantum chemical calculations (e.g., DFT) to predict optimal synthetic routes, as demonstrated by ICReDD’s workflow .

Q. Q4. How can structural modifications at the piperazine moiety improve target selectivity (e.g., for kinase vs. receptor targets)?

Methodological Answer :

Substituent Screening : Replace the 5-fluoro-2-methoxybenzyl group with bulkier (e.g., naphthyl) or charged (e.g., sulfonyl) groups. For example, showed that trifluoromethyl groups increase metabolic stability .

SAR Studies : Test analogs in vitro. For instance, 4-(2-fluorobenzyl)piperazine derivatives in exhibited improved COX-2 selectivity due to steric effects .

Pharmacophore Mapping : Use molecular dynamics to identify critical hydrogen-bonding sites (e.g., methoxy oxygen interactions with Ser530 in COX-2) .

Q. Q5. What experimental strategies mitigate challenges in scaling up synthesis while maintaining yield?

Methodological Answer :

Solvent Optimization : Replace dioxane with PEG-400 () or ethanol/water mixtures to improve safety and reduce costs .

Catalysis : Employ Pd-catalyzed cross-coupling for piperazine introduction, as used in for N-alkylated derivatives (yield >75%) .

Process Analytics : Monitor reactions in real-time using FTIR or Raman spectroscopy to detect intermediates and adjust conditions (e.g., temperature, stoichiometry) .

Data Interpretation and Validation

Q. Q6. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer :

Pharmacokinetic Profiling : Measure plasma stability and metabolic clearance (e.g., CYP450 assays). The 5-fluoro group may reduce oxidation, enhancing in vivo half-life .

Formulation Adjustments : Use liposomal encapsulation to improve bioavailability if poor solubility (logP >3) is observed .

Control Experiments : Compare with reference compounds (e.g., ’s 7-chloro analog) to isolate structural contributors to activity .

Q. Q7. What analytical techniques are critical for confirming the absence of regioisomeric impurities in the final product?

Methodological Answer :

2D NMR : Use 1H^1H-13C^{13}C HSQC to confirm connectivity. For example, the piperazine N–CH₂ group correlates with δ ~3.2 ppm (1H^1H) and δ 50–55 ppm (13C^{13}C) .

Mass Spectrometry : High-resolution MS (HRMS) detects mass deviations >5 ppm, indicating impurities like des-methyl byproducts .

X-ray Powder Diffraction : Compare diffraction patterns with the single-crystal structure to identify polymorphic contaminants .

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